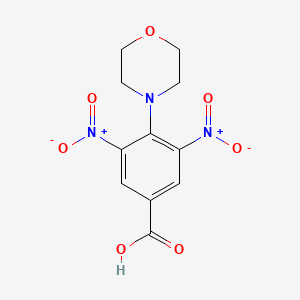

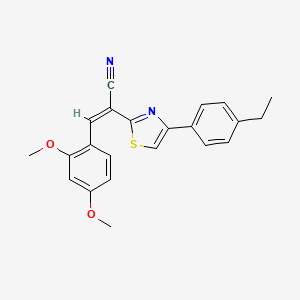

4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Morpholin-4-yl-acetic acid is a chemical compound that belongs to the class of organic compounds known as morpholines . These are organic compounds containing a morpholine moiety, which consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively .

Synthesis Analysis

A synthesis process for a similar compound, 4-(Morpholin-4-yl)benzohydrazide, has been described . The process involves the preparation of morpholine and 4-chloro-benzonitrile on reflux to give 4-(morpholine-4-yl)benzonitrile. This is then treated with sodium hydroxide to give 4-(morpholine-4-yl)benzoic acid. Then this is treated with thionyl chloride to give 4-(morpholine-4-yl)benzoyl chloride .

Chemical Reactions Analysis

While specific chemical reactions involving “4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid” are not available, morpholin-4-yl Acetic Acid has been used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .

Aplicaciones Científicas De Investigación

Catalytic Transition State Studies

A study by Um et al. (2015) explored the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines, including morpholine, in acetonitrile. They discovered a six-membered cyclic transition state in the catalytic reaction involving morpholine, which suggests a highly ordered transition state and supports the use of morpholine in detailed mechanistic studies of similar reactions (Um et al., 2015).

Synthesis of Alkoxybenzamides

Vargha et al. (1962) synthesized new 3:4:5-trimethoxybenzoic acid amides with heterocyclic bases, including morpholine derivatives, and examined their pharmacological properties. This research highlights the potential of morpholine derivatives in the synthesis of complex organic compounds (Vargha et al., 1962).

DNA-PK Inhibitors Synthesis

Cano et al. (2010) investigated analogues of chromen-4-one compounds, replacing the core template with aza-heterocyclic systems, including morpholin-4-yl derivatives. These compounds showed potent DNA-PK inhibitory activity, indicating the significance of morpholine derivatives in developing inhibitors for DNA-dependent protein kinase (Cano et al., 2010).

Crystal Structure Studies

Smith and Lynch (2016) examined the crystal structures of morpholinium salts with various acids, including 3,5-dinitrobenzoic acid. Their research provides valuable insights into the structural properties of morpholinium salts, which are essential for understanding their potential applications (Smith & Lynch, 2016).

Molluscicidal Agents

Duan et al. (2014) synthesized a 5-chlorosalicylic acid derivative incorporating a morpholine moiety and evaluated its molluscicidal effect. This study demonstrates the application of morpholine derivatives in the development of bioactive agents (Duan et al., 2014).

Nonlinear Optical Applications

Shanmugam et al. (2012) synthesized a new organic nonlinear optical (NLO) crystal, morpholin-4-ium p-aminobenzoate, and assessed its suitability for NLO applications. This research highlights the potential of morpholine derivatives in the field of materials science and photonics (Shanmugam et al., 2012).

Propiedades

IUPAC Name |

4-morpholin-4-yl-3,5-dinitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O7/c15-11(16)7-5-8(13(17)18)10(9(6-7)14(19)20)12-1-3-21-4-2-12/h5-6H,1-4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPZXIQZJZRDFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

![1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2688789.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2688791.png)

![3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2688792.png)

![N-[[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2688796.png)

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2688800.png)

![(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]](/img/structure/B2688805.png)

![Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2688806.png)